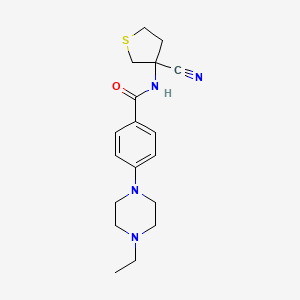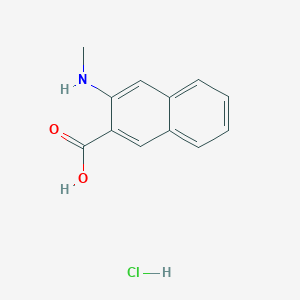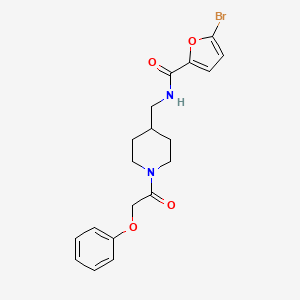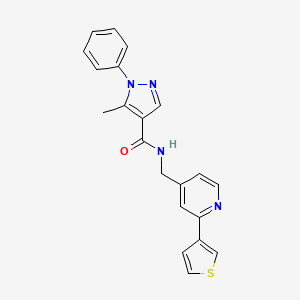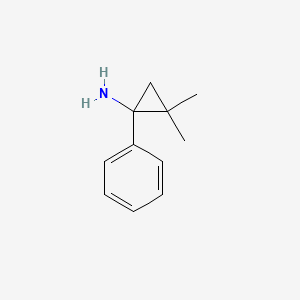
2,2-Dimethyl-1-phenylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-1-phenylcyclopropan-1-amine” is a chemical compound with the CAS Number: 109296-40-4 . It has a molecular weight of 161.25 and its IUPAC name is 2,2-dimethyl-1-phenylcyclopropanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 . This indicates that the compound has a cyclopropane ring with a phenyl group and an amine group attached to it.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 161.25 .Aplicaciones Científicas De Investigación
Macromolecular Adduct Formation and Metabolism
One study explored the formation and metabolism of heterocyclic amines, focusing on dietary sources from cooked meats and their potential carcinogenicity. This research could provide a context for understanding how cyclopropane derivatives might interact with DNA and proteins at a molecular level, highlighting the importance of studying such compounds for cancer research (Turteltaub et al., 1999).
Synthesis Methods for Allylic Amine and C-Cyclopropylalkylamine
Another study presented dimethylzinc-mediated additions of alkenylzirconocenes to aldimines as a novel methodology for synthesizing allylic amine and C-cyclopropylalkylamine, demonstrating the utility of cyclopropane derivatives in synthetic chemistry. This method highlights the potential of cyclopropane-based compounds in creating complex organic molecules (Wipf et al., 2003).
Supramolecular Organic Salts from 2-Aminoheterocyclic Compounds
Research into the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives led to the formation of supramolecular organic salts. This study underlines the significance of cyclopropane and similar amines in developing new materials with potential applications in nanotechnology and material science (Jin et al., 2011).
Carcinogenic Risk of Heterocyclic Amines
Investigations into the carcinogenic risks of heterocyclic amines in cooked foods provide insight into the environmental and dietary factors influencing cancer development. This area of research is crucial for understanding how cyclopropane derivatives might pose health risks when present in food, informing public health policies (Layton et al., 1995).
Organocatalytic Methodology for Nitrocyclopropane Synthesis
A study on the organocatalytic synthesis of nitrocyclopropanes showcases the innovative approaches to cyclopropane derivative synthesis. This research contributes to the field of organic chemistry by providing new methods for creating functionalized molecules with potential applications in drug development and material science (McCooey et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2,2-Dimethyl-1-phenylcyclopropan-1-amine is Lysine-specific demethylase 1 (LSD1) . LSD1 is an enzyme that belongs to the amine oxidase family and acts through a flavin adenine dinucleotide (FAD)-dependent manner . It plays an important role in regular physiological processes, such as cell proliferation, hematopoietic cell differentiation, chromosome segregation, and embryo formation .
Mode of Action
This compound interacts with LSD1 by irreversibly reacting with the LSD1 cofactor FAD . This interaction inhibits the activity of LSD1, thereby affecting the demethylation of mono- and dimethyl histone 3 lysine 4 (H3K4me1/2) as well as H3K9me1/2 .
Biochemical Pathways
The inhibition of LSD1 by this compound affects various biochemical pathways. LSD1 selectively catalyzes the demethylation of H3K4me1/2 and H3K9me1/2 through interaction with the androgen receptor . It can also demethylate nonhistone substrates, such as p53, E2F1, STAT3, and DNA methyltransferases, thereby modulating their activity .
Pharmacokinetics
It is known that the compound has a molecular weight of 16125 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of LSD1 by this compound results in changes at the molecular and cellular levels. By inhibiting LSD1, the compound can affect the differentiation, proliferation, migration, and invasion of tumor cells . This makes LSD1 a potential target for antitumor drug discovery .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is 4 degrees Celsius , suggesting that it may be sensitive to heat. Additionally, the compound is a liquid , which may affect its solubility and stability in different environments
Propiedades
IUPAC Name |
2,2-dimethyl-1-phenylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)8-11(10,12)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSHOUUMXJSRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109296-40-4 |
Source


|
| Record name | 2,2-dimethyl-1-phenylcyclopropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)


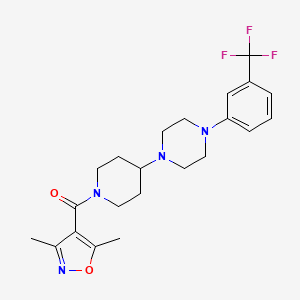
![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)
![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)
